molecular formula C8H18ClN B6334580 (1S)-3,3-Dimethylcyclohexan-1-amine hydrochloride CAS No. 934765-88-5

(1S)-3,3-Dimethylcyclohexan-1-amine hydrochloride

Cat. No.: B6334580
CAS No.: 934765-88-5
M. Wt: 163.69 g/mol
InChI Key: DTIIIRPTARKHJA-FJXQXJEOSA-N
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Description

(1S)-3,3-Dimethylcyclohexan-1-amine hydrochloride is a chemical compound with a cyclohexane ring substituted with two methyl groups and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-3,3-Dimethylcyclohexan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is formed through a series of cyclization reactions.

    Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methylating agents.

    Amination: The amine group is introduced through nucleophilic substitution reactions.

    Formation of Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(1S)-3,3-Dimethylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted cyclohexane derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S)-3,3-Dimethylcyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-3,3-Dimethylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylcyclohexane: A similar compound with two methyl groups on the cyclohexane ring but lacking the amine group.

    Cyclohexanamine: A compound with an amine group on the cyclohexane ring but without the methyl substitutions.

Uniqueness

(1S)-3,3-Dimethylcyclohexan-1-amine hydrochloride is unique due to the specific positioning of the methyl groups and the amine group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(1S)-3,3-dimethylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-8(2)5-3-4-7(9)6-8;/h7H,3-6,9H2,1-2H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIIIRPTARKHJA-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC[C@@H](C1)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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